6-(azepane-1-sulfonyl)-2-[(2-fluorophenyl)methyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one
CAS No.: 1251698-79-9
Cat. No.: VC5279832
Molecular Formula: C19H21FN4O3S
Molecular Weight: 404.46
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1251698-79-9 |
|---|---|
| Molecular Formula | C19H21FN4O3S |
| Molecular Weight | 404.46 |
| IUPAC Name | 6-(azepan-1-ylsulfonyl)-2-[(2-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one |
| Standard InChI | InChI=1S/C19H21FN4O3S/c20-17-8-4-3-7-15(17)13-24-19(25)23-14-16(9-10-18(23)21-24)28(26,27)22-11-5-1-2-6-12-22/h3-4,7-10,14H,1-2,5-6,11-13H2 |
| Standard InChI Key | DQVHWWBKTDCSNY-UHFFFAOYSA-N |
| SMILES | C1CCCN(CC1)S(=O)(=O)C2=CN3C(=NN(C3=O)CC4=CC=CC=C4F)C=C2 |
Introduction
6-(azepane-1-sulfonyl)-2-[(2-fluorophenyl)methyl]-2H,3H- triazolo[4,3-a]pyridin-3-one is a complex heterocyclic compound with significant interest in medicinal chemistry. Its unique structure combines a triazolopyridinone core, an azepane sulfonyl group, and a fluorophenyl moiety. This structural framework suggests potential applications in pharmacology, particularly as a kinase inhibitor or antimicrobial agent.
Chemical Characteristics
Synthesis Pathways
The synthesis of this compound typically involves multiple steps:
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Formation of the Triazole Ring: A cycloaddition reaction between azide and alkyne precursors is used to create the triazole framework.
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Introduction of the Sulfonamide Group: The azepane sulfonyl moiety is incorporated via nucleophilic substitution reactions using sulfonyl chlorides.
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Addition of the Fluorophenyl Moiety: The fluorophenyl group is introduced through benzylation or similar alkylation reactions.
These steps highlight the compound's synthetic complexity and its reliance on advanced organic chemistry techniques.
Kinase Inhibition
The triazolopyridinone core is a known scaffold for kinase inhibitors, which are crucial in regulating cellular processes such as growth and apoptosis. This makes the compound a potential candidate for cancer research.
Antimicrobial Activity
The azepane sulfonamide and triazole moieties are often found in antimicrobial agents. Preliminary studies suggest that this compound could exhibit activity against bacterial and fungal strains.
Applications in Drug Development
The compound's structural features make it a versatile candidate for drug discovery programs:
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Cancer Research: As a potential kinase inhibitor.
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Infectious Diseases: For bacterial, fungal, or malarial infections.
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Inflammatory Disorders: Sulfonamides are known for their anti-inflammatory properties.
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